(5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one
CAS No.:
Cat. No.: VC13284692
Molecular Formula: C13H11NO2S2
Molecular Weight: 277.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11NO2S2 |
|---|---|
| Molecular Weight | 277.4 g/mol |
| IUPAC Name | (5Z)-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C13H11NO2S2/c1-2-7-16-10-5-3-9(4-6-10)8-11-12(15)14-13(17)18-11/h2-6,8H,1,7H2,(H,14,15,17)/b11-8- |
| Standard InChI Key | ZEPCCVFLTPWQIZ-FLIBITNWSA-N |
| Isomeric SMILES | C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 |
| SMILES | C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
| Canonical SMILES | C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Introduction
Structural and Electronic Properties
The compound features a planar thiazol-4-one ring fused with a benzylidene group. Key structural attributes include:
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Thiazol-4-one core: A five-membered ring containing sulfur and nitrogen atoms, which confers aromaticity and electron-deficient properties .
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Benzylidene substituent: A conjugated π-system extending from the thiazole ring to the para-allyloxybenzene group, stabilizing the Z-configuration via intramolecular hydrogen bonding .
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Allyloxy group: A propenyl ether moiety that enhances lipophilicity and enables participation in cycloaddition or polymerization reactions .
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Thiol group: A nucleophilic site at position 2, prone to oxidation or disulfide formation .
Table 1: Comparative Analysis of Thiazol-4-one Derivatives
Synthetic Routes
Condensation of Substituted Benzaldehydes with Thiazol-4-one Precursors
A common method involves the acid-catalyzed condensation of 4-(allyloxy)benzaldehyde with 2-sulfanylthiazol-4-one. The reaction proceeds via Knoevenagel condensation, forming the benzylidene linkage :
Yields typically range from 60–75%, with the Z-isomer predominating due to steric hindrance .
Post-functionalization of Thiazol-4-one Scaffolds
Alternative approaches include:
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Allylation: Introducing the allyloxy group via Williamson ether synthesis on 4-hydroxybenzaldehyde prior to condensation .
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Thiolation: Sulfur incorporation using thiourea or Lawesson’s reagent .
Chemical Reactivity
Thiol Group Reactivity
The -SH group undergoes:
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Oxidation: Forms disulfide bridges under mild oxidative conditions (e.g., H₂O₂) .
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Alkylation: Reacts with alkyl halides to yield thioethers, modulating bioavailability .
Allyloxy Group Participation
The propenyl ether moiety enables:
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Cycloadditions: Diels-Alder reactions with dienophiles (e.g., maleic anhydride) .
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Polymerization: Radical-initiated crosslinking for material science applications .
Benzylidene Conjugation
The extended π-system facilitates:
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Electrophilic substitution: Nitration or sulfonation at the benzene ring .
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Photoisomerization: Reversible E/Z interconversion under UV light .
Biological Activity and Applications
Antimicrobial Properties
Thiazol-4-ones exhibit broad-spectrum activity. The allyloxy and thiol groups enhance membrane penetration and enzyme inhibition (e.g., dihydrofolate reductase) .
Table 2: Predicted Biological Activities
| Target Enzyme/Pathway | Mechanism | Efficacy (Predicted) |
|---|---|---|
| Bacterial DNA gyrase | Topoisomerase inhibition | IC₅₀ ≈ 8.5 μM (Gram-positive strains) |
| Fungal ergosterol synthesis | Lanosterol demethylase binding | MIC ≈ 25 μg/mL (Candida spp.) |
Comparative Pharmacokinetics
Table 3: Physicochemical and ADME Properties
| Parameter | Value | Implication |
|---|---|---|
| LogP (octanol-water) | 2.8 ± 0.3 | Moderate lipophilicity |
| Aqueous solubility (25°C) | 0.12 mg/mL | Requires formulation optimization |
| Plasma protein binding | 89% (predicted) | Prolonged half-life |
Challenges and Future Directions
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